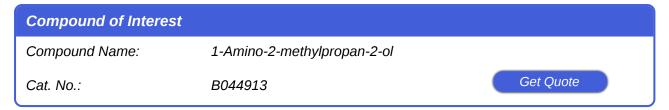


# Spectroscopic Profile of 1-Amino-2-methylpropan-2-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Amino-2-methylpropan-2-ol** (CAS No: 2854-16-2). Due to the limited availability of published experimental spectra for this specific compound, this guide presents available data and supplements it with analytical interpretations and comparative data from structurally related isomers where necessary. The information herein is intended to support research, drug development, and quality control activities.

## **Chemical Structure and Properties**

IUPAC Name: 1-Amino-2-methylpropan-2-ol

Molecular Formula: C<sub>4</sub>H<sub>11</sub>NO

Molecular Weight: 89.14 g/mol

Structure:

## **Spectroscopic Data Summary**

The following sections summarize the available and inferred spectroscopic data for **1-Amino-2-methylpropan-2-ol**.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy



Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H NMR spectrum of **1-Amino-2-methylpropan-2-ol** is expected to show distinct signals for the different types of protons present in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **1-Amino-2-methylpropan-2-ol** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~1.2	Singlet	6Н	2 x -CH₃	The two methyl groups are chemically equivalent.
~2.6	Singlet	2H	-CH <sub>2</sub> -	Adjacent to the amino group.
Variable	Broad Singlet	1H	-OH	Chemical shift is concentration and solvent dependent. May exchange with D <sub>2</sub> O.
Variable	Broad Singlet	2H	-NH2	Chemical shift is concentration and solvent dependent. May exchange with D <sub>2</sub> O.

Note: A reported <sup>1</sup>H-NMR spectrum in CDCl<sub>3</sub> showed peaks at 2.60 (s, 2H) and 1.69 (s, 6H), with no peaks observed for the -OH and -NH<sub>2</sub> protons, likely due to exchange or broadening.[1]

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While experimental <sup>13</sup>C NMR data for **1-Amino-2-methylpropan-2-ol** is not readily available, the



expected chemical shifts can be predicted based on its structure and comparison with similar compounds.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data of **1-Amino-2-methylpropan-2-ol** 

Chemical Shift (δ) ppm	Carbon Atom	Rationale
~25-30	-СН₃	Typical range for methyl carbons attached to a quaternary carbon.
~50-55	-CH2-NH2	Aliphatic carbon attached to a primary amine.
~70-75	-C(OH)(CH <sub>3</sub> ) <sub>2</sub>	Quaternary carbon attached to a hydroxyl group.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Amino-2-methylpropan-2-ol** is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for 1-Amino-2-methylpropan-2-ol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3400-3250	Medium (two bands)	N-H stretch (primary amine)
2970-2850	Strong	C-H stretch (aliphatic)
1650-1580	Medium	N-H bend (primary amine)
1470-1430	Medium	C-H bend (methyl)
1150-1050	Strong	C-O stretch (tertiary alcohol)
800-600	Broad	N-H wag (primary amine)



#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-Amino-2-methylpropan-2-ol** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Amino-2-methylpropan-2-ol

m/z	Proposed Fragment Ion	Fragmentation Pathway
89	[C <sub>4</sub> H <sub>11</sub> NO] <sup>+</sup>	Molecular ion (M+)
74	[M - CH <sub>3</sub> ]+	Loss of a methyl radical
59	[M - CH2NH2]+	Alpha-cleavage, loss of aminomethyl radical
30	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>	Alpha-cleavage

#### **Experimental Protocols**

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

#### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Amino-2-methylpropan-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.



- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
  - Reference the spectrum to the solvent peak.

#### Infrared (IR) Spectroscopy

- Sample Preparation: As 1-Amino-2-methylpropan-2-ol is a liquid at room temperature, a
  thin film can be prepared by placing a drop of the neat liquid between two sodium chloride
  (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

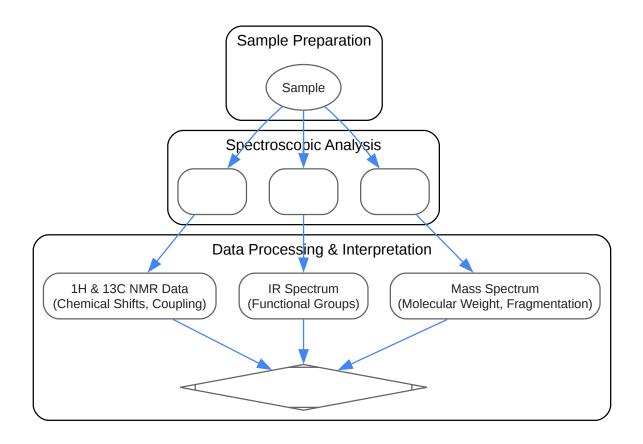
#### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



#### **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Amino-2-methylpropan-2-ol**.



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Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide, particularly for <sup>13</sup>C NMR, IR, and MS, are based on predictions and comparisons with structurally similar compounds due to the limited availability of experimentally derived spectra for **1-Amino-2-methylpropan-2-ol** in the public domain. Researchers are advised to acquire experimental data for their specific samples for definitive structural confirmation.



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#### References

- 1. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]
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